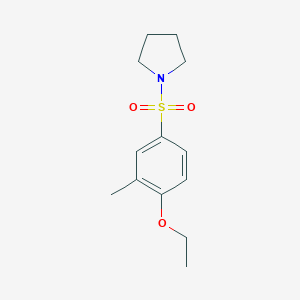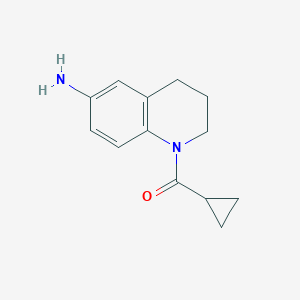
1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine” is a complex organic molecule. It contains a cyclopropylcarbonyl group, which is a carbonyl group (C=O) attached to a cyclopropyl group (a three-membered carbon ring). It also contains a tetrahydroquinoline structure, which is a type of heterocyclic compound containing a quinoline backbone with four added hydrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the cyclopropylcarbonyl group and the tetrahydroquinoline structure. The cyclopropyl group is known to introduce strain into the molecule, which can affect its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds containing a cyclopropylcarbonyl group or a tetrahydroquinoline structure may undergo a variety of reactions. For example, cyclopropane derivatives can participate in reactions such as ring-opening, substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Compounds containing a cyclopropylcarbonyl group or a tetrahydroquinoline structure are typically polar due to the presence of the carbonyl group and the nitrogen atom in the ring .Scientific Research Applications
Novel Synthesis Techniques
- A four-component one-pot process has been developed to synthesize dihydropyrindines and tetrahydroquinolines, including compounds similar to 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine. This method involves coupling, isomerization, Stork–enamine alkylation, and cyclocondensation, indicating a versatile approach to synthesizing complex heterocyclic compounds (Yehia, Polborn, & Müller, 2002).
- An efficient synthesis technique for 1,2,3,4-tetrahydroquinolines with various functional groups has been reported. It involves base-mediated ring transformation followed by deprotection under acidic conditions. This method allows for the addition of diverse functional groups to the tetrahydroquinoline structure, offering a tailored approach for creating derivatives (Shally et al., 2019).
Advanced Chemical Properties and Applications
- The antioxidant activities of 1,2,3,4-tetrahydroquinolines and related compounds have been investigated, with certain derivatives displaying significant activity. This suggests potential applications of these compounds in materials science or pharmaceuticals as antioxidants (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).
- Lewis acid and (hypo)iodite relay catalysis have been utilized for the synthesis of polysubstituted azetidines and tetrahydroquinolines. This showcases the application of innovative catalytic strategies to synthesize biologically important compounds efficiently (Han, Zhang, Xu, & Luo, 2016).
Safety and Hazards
properties
IUPAC Name |
(6-amino-3,4-dihydro-2H-quinolin-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-11-5-6-12-10(8-11)2-1-7-15(12)13(16)9-3-4-9/h5-6,8-9H,1-4,7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPFNXVWUVKXJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B362477.png)
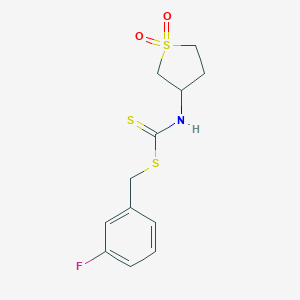
![2-(3-Hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362482.png)
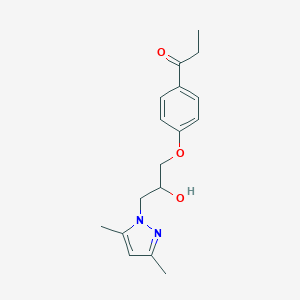
![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)

![N-{3-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B362510.png)
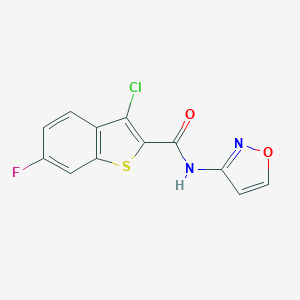
![3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B362512.png)
![5-(4-Ethoxy-3-methoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362513.png)
![3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide](/img/structure/B362515.png)
![1-(3-ethoxy-4-propoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362517.png)
